![molecular formula C23H22N2O3S B2450766 N-(1-Tosyl-1,2,3,4-tetrahydrochinolin-7-yl)benzamid CAS No. 898429-70-4](/img/structure/B2450766.png)
N-(1-Tosyl-1,2,3,4-tetrahydrochinolin-7-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivativesThe structure of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide includes a tetrahydroquinoline core, which is a common scaffold in many bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide serves as a versatile building block in the synthesis of various pharmaceutical agents. Its derivatives have been studied for potential antimicrobial and antitumor activities.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from this structure have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Mycobacterium smegmatis | 6.25 µg/mL |
Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |
Biological Studies
The compound is also utilized in studying enzyme inhibitors and receptor ligands. Its ability to interact with specific molecular targets makes it valuable for exploring therapeutic effects on neurodegenerative diseases and other conditions.
Organic Synthesis
In organic chemistry, N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is used as a precursor for synthesizing complex organic molecules and heterocycles. Its structural features allow for various modifications that can lead to new compounds with desirable properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroquinoline derivatives. In this reaction, an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to form the tetrahydroquinoline core .
Industrial Production Methods
While specific industrial production methods for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide are not widely documented, the general approach involves large-scale application of the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline analogs.
Substitution: The benzamide and tosyl groups can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .
Wirkmechanismus
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with a similar core structure but different functional groups.
N-tosyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a tosyl group, used in similar applications.
1-benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group, known for its neuroprotective properties.
Uniqueness
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl and benzamide groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biologische Aktivität
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications.
Structural Overview
The compound features:
- Tetrahydroquinoline Core : A bicyclic structure known for its diverse biological activities.
- Tosyl Group : Enhances solubility and stability.
- Benzamide Moiety : Commonly associated with various biological activities.
Anticancer Properties
Preliminary studies indicate that compounds similar to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines. A study found that certain tetrahydroquinoline derivatives had IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating their potential as anticancer agents .
Compound | IC50 (µg/mL) | Comparison to Doxorubicin (37.5 µg/mL) |
---|---|---|
Compound A | 25 | Nearly as effective |
Compound B | 10 | More effective |
Doxorubicin | 37.5 | Reference value |
Enzyme Inhibition
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may act as an inhibitor of various enzymes involved in disease pathways. For example, it has been suggested that this compound could interact with kynurenine aminotransferase (KAT), which plays a role in the kynurenine metabolic pathway linked to neurodegenerative diseases and cancer . This interaction could potentially modulate the levels of neuroactive metabolites like kynurenic acid and quinolinic acid.
The mechanism of action for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is thought to involve:
- Binding Affinity : The tosyl group enhances binding to biological targets.
- Enzyme Modulation : Potential inhibition of enzymes such as KAT could alter metabolic pathways critical in disease states .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study on tetrahydroquinoline derivatives demonstrated that specific modifications led to enhanced anticancer activity compared to traditional drugs .
- Neuroprotective Effects : Research indicates that compounds affecting the kynurenine pathway can influence neuroprotection and cognitive function .
Synthesis Pathway
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps:
- Preparation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.
- Tosylation : Introduction of the tosyl group using tosyl chloride.
- Formation of Benzamide Linkage : Final step involves coupling with an appropriate amine.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-9-13-21(14-10-17)29(27,28)25-15-5-8-18-11-12-20(16-22(18)25)24-23(26)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYLACOBYHQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.